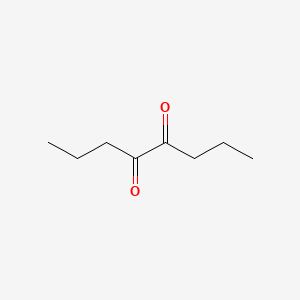
4,5-Octandion
Übersicht
Beschreibung
4,5-Octanedione, also known as 4,5-dioxopentan-2-one, is a cyclic diketone that is used in many scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular formula of C5H8O2. 4,5-Octanedione is a versatile compound that can be used as a starting material in various chemical syntheses and as a reagent in lab experiments.
Wissenschaftliche Forschungsanwendungen
Grundlegende Informationen
4,5-Octandion ist eine chemische Verbindung mit der Formel C8H14O2 . Es hat ein Molekulargewicht von 142.1956 . Der IUPAC-Standard-InChI für this compound lautet: InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3 .
Lebensmittelgeschmack
Eine der Anwendungen von this compound liegt in der Lebensmittelindustrie. Es wurde verwendet, um Aromaprofile mit flüchtigen Verbindungen in Lebensmittelprodukten zu verknüpfen . Beispielsweise wurde es bei der Analyse des Aromas von frischen und getrockneten Aalen verwendet . Die Verbindung trägt zum süßen und fleischigen Geschmack von getrocknetem Aal bei und hilft, den ursprünglichen starken grasartigen und fischigen Geschmack von frischem Aal zu neutralisieren .
Elektronische Nasentechnologie
This compound wurde in der elektronischen Nasentechnologie (E-Nase) eingesetzt . Die E-Nase-Technologie simuliert das menschliche Geruchssystem und erhält schnell Gesamtinformationsmerkmale von Geruchskomponenten . Die Verwendung von this compound in dieser Technologie hilft, Gerüche zwischen verschiedenen Lebensmittelprodukten zu unterscheiden .
Lebensmittelverarbeitung
This compound wurde in der Lebensmittelverarbeitung eingesetzt, insbesondere bei der Verarbeitung von Aalprodukten . Die Verbindung trägt zur Verbesserung des Geschmacks der Aalprodukte bei und vermeidet Fehlaromen wie Fischgeruch .
Qualitätsmanagement
Die Verbindung wurde im Qualitätsmanagement von Lebensmittelprodukten eingesetzt . Sie hilft, das Aroma zwischen frischen Aalen, Aalen, die bei verschiedenen Temperaturen getrocknet wurden, und verschiedenen Trocknungsmethoden zu unterscheiden .
Forschung und Entwicklung
This compound wird in der Forschung und Entwicklung in der Lebensmittelindustrie eingesetzt . Es wird bei der Entwicklung neuer Lebensmittelprodukte und bei der Verbesserung bestehender Produkte eingesetzt .
Eigenschaften
IUPAC Name |
octane-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZAPOXYXNIBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202971 | |
| Record name | 4,5-Octanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; At high concentration powerful pungent, fatty buttery aroma; upon dilution pleasant creamy-buttery aroma | |
| Record name | 4,5-Octanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 4,5-Octanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908-0.918 (20°) | |
| Record name | 4,5-Octanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5455-24-3 | |
| Record name | 4,5-Octanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5455-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Octanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Octanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Octanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Octanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-OCTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OCI30QIY0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is octane-4,5-dione typically synthesized?
A1: A common synthetic route utilizes a coupling reaction using a suitable starting material like ethyl butyrate, followed by an oxidation step. For instance, octane-4,5-dione can be synthesized from ethyl butyrate through a sodium-mediated coupling reaction and subsequent oxidation with copper acetate [].
Q2: What unique photochemical behavior does octane-4,5-dione exhibit?
A2: Octane-4,5-dione undergoes Norrish Type II photoreactions. This process involves the formation of a 1,4-biradical intermediate upon light absorption, ultimately leading to the formation of α-hydroxycyclobutanones as the sole photoproducts. Interestingly, the quantum yields for this reaction are influenced by both temperature and the nature of the surrounding media, with ordered media like liquid crystals impacting the conformational flexibility of the molecule and consequently, the reaction efficiency [].
Q3: Are there any reported catalytic applications of transition metal complexes with octane-4,5-dione as a substrate?
A3: While the provided abstracts don't directly mention catalytic applications with octane-4,5-dione, a related compound, 4,5-octanedione, was studied in the context of electron-transfer reductions mediated by iron polyphthalocyanine (Fe-poly PC) []. This suggests that transition metal complexes could potentially interact with octane-4,5-dione and mediate specific chemical transformations. Further research is needed to explore potential catalytic applications.
Q4: Has the structure of octane-4,5-dione been investigated using spectroscopic techniques?
A4: While the provided abstracts don't explicitly mention specific spectroscopic data for octane-4,5-dione, the synthesis of a related compound, 1-o-carboxybenzamido-octane-4,5-dione-4-phenylhydrazone, mentions the observation of tautomerism []. This suggests that spectroscopic techniques like nuclear magnetic resonance (NMR) or infrared spectroscopy (IR) were likely employed to characterize these compounds and investigate structural features like tautomerism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


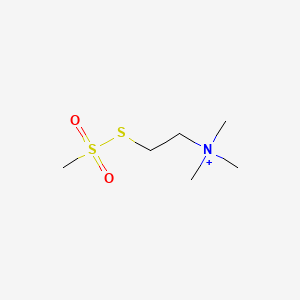
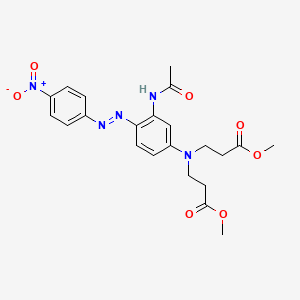
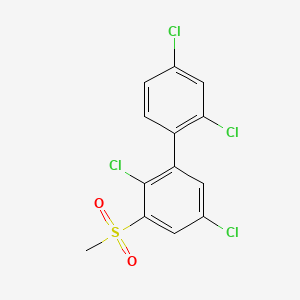

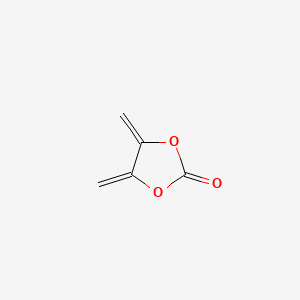
![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)

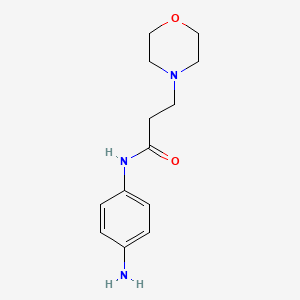
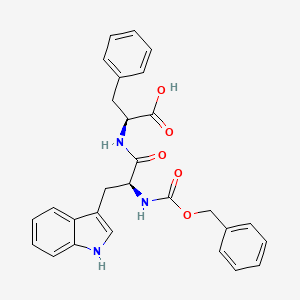
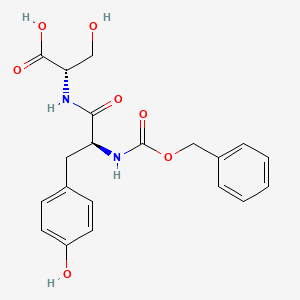
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)
![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)


